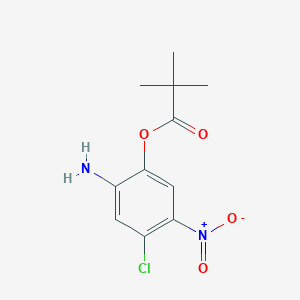
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester, also known as DMAPA-Cl, is a chemical compound used in scientific research. It is an ester derivative of 2,2-dimethylpropionic acid and 4-chloro-5-nitro-o-phenylenediamine. DMAPA-Cl is a pale yellow powder that is soluble in organic solvents such as ethanol and acetone.
作用机制
The mechanism of action of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is not fully understood. However, it is believed to function as a coupling agent in the synthesis of PNAs. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is used to activate the carboxyl group of the PNA monomer, which then reacts with the amino group of the next monomer to form a peptide bond.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester. However, it has been shown to be non-toxic and non-mutagenic in various in vitro assays. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is also stable under acidic and basic conditions, making it a useful reagent in the synthesis of PNAs.
实验室实验的优点和局限性
One of the main advantages of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is its ability to activate the carboxyl group of the PNA monomer, which allows for efficient synthesis of PNAs. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is also stable and non-toxic, making it a safe and reliable reagent for use in lab experiments. However, 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is relatively expensive and may not be suitable for large-scale synthesis of PNAs.
未来方向
There are several future directions for the use of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester in scientific research. One potential application is in the synthesis of PNAs for use in gene therapy and diagnostics. PNAs have shown promise in the treatment of various genetic disorders and cancers. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester could also be used in the synthesis of other types of nucleic acid mimics, such as peptide nucleic acid dendrimers. Additionally, further research could be conducted to better understand the mechanism of action of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester and its potential applications in other areas of scientific research.
In conclusion, 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is a useful reagent in the synthesis of PNAs and has potential applications in gene therapy and diagnostics. While there is limited information available on its biochemical and physiological effects, 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is a safe and reliable reagent for use in lab experiments. There are several future directions for the use of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester in scientific research, including the synthesis of other nucleic acid mimics and further research into its mechanism of action.
合成方法
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester can be synthesized by reacting 2,2-dimethylpropionic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chloro-5-nitro-o-phenylenediamine to form 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester. The synthesis method is a well-established process and has been used in various research studies.
科学研究应用
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester has been widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of peptide nucleic acids (PNAs), which are synthetic mimics of DNA and RNA. PNAs have been shown to have potential applications in gene therapy and diagnostics.
属性
CAS 编号 |
102405-48-1 |
|---|---|
产品名称 |
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester |
分子式 |
C11H13ClN2O4 |
分子量 |
272.68 g/mol |
IUPAC 名称 |
(2-amino-4-chloro-5-nitrophenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)10(15)18-9-5-8(14(16)17)6(12)4-7(9)13/h4-5H,13H2,1-3H3 |
InChI 键 |
UDCWQCXQGQIFOC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] |
规范 SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] |
同义词 |
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



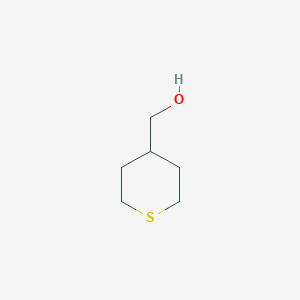
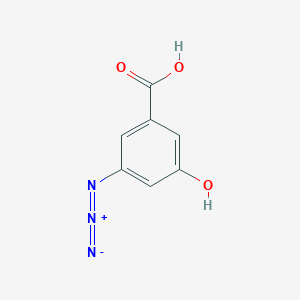
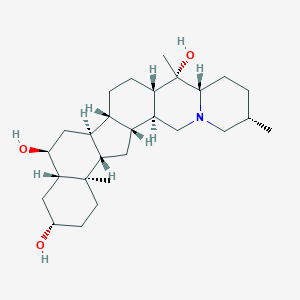
![2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane](/img/structure/B17215.png)
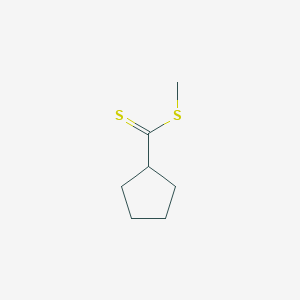
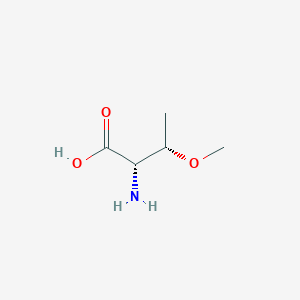
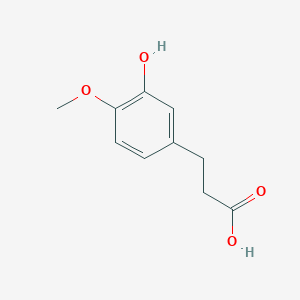
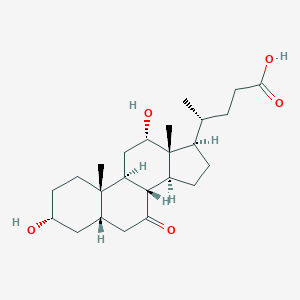
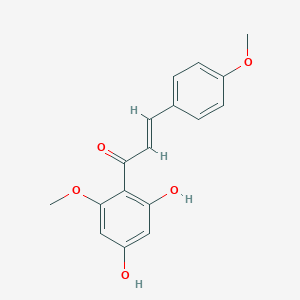
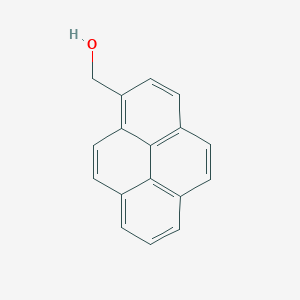
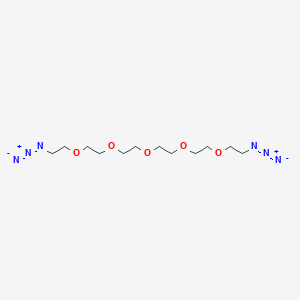
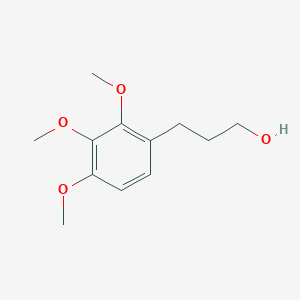
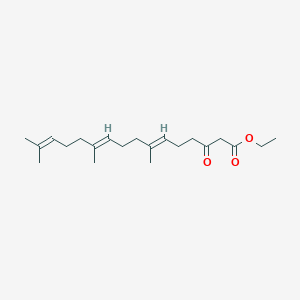
![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)